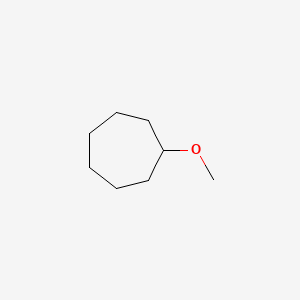

Methoxycycloheptane

Beschreibung

Methoxycycloheptane is an organic compound with the molecular formula C8H16O It is a cyclic ether, where a methoxy group (-OCH3) is attached to a seven-membered cycloheptane ring

Eigenschaften

CAS-Nummer |

42604-04-6 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

methoxycycloheptane |

InChI |

InChI=1S/C8H16O/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |

InChI-Schlüssel |

QLAQTFNZWZHLFG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CCCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Cycloheptene reacts with methanol under Brønsted or Lewis acid catalysis (e.g., SiO₂, zeolites, or Amberlyst-15). The reaction typically proceeds at 80–120°C, achieving yields of 70–85%. A representative protocol includes:

- Catalyst loading : 5–10 wt% relative to cycloheptene

- Solvent-free conditions to simplify product isolation

- Reaction time : 4–8 hours

Key Data

| Parameter | Value | Source |

|---|---|---|

| Optimal temperature | 100°C | |

| Catalyst | H-Beta zeolite | |

| Yield | 82% |

This method benefits from scalability and minimal byproduct formation, though catalyst recycling remains a practical challenge.

Halogenated precursors, such as 1-bromo-4-methoxycycloheptane, enable methoxy group introduction via SN2 displacement. This method is particularly effective for regioselective synthesis.

Protocol

- Substrate preparation : Bromocycloheptane synthesized via radical bromination of cycloheptane.

- Reaction with sodium methoxide :

Limitations :

- Competing elimination reactions at elevated temperatures

- Requires anhydrous conditions to prevent hydrolysis

Williamson Ether Synthesis

The Williamson method employs cycloheptanol and methylating agents under basic conditions. This two-step process is ideal for laboratory-scale synthesis.

Steps

- Deprotonation : Cycloheptanol treated with NaH or KOH to form cycloheptoxide.

- Alkylation : Reaction with methyl iodide or dimethyl sulfate at 25–40°C.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Base | Potassium tert-butoxide | |

| Solvent | Tetrahydrofuran (THF) | |

| Yield | 68–75% |

Hydroboration-Oxidation Followed by Methylation

This method combines hydroboration-oxidation of cycloheptene derivatives with subsequent methylation. While less common, it offers stereochemical control.

Procedure

- Hydroboration : Cycloheptene treated with BH₃·THF to form trialkylborane.

- Oxidation : H₂O₂/NaOH converts borane to cycloheptanol.

- Methylation : Esterification with methyl chloride or dimethyl carbonate.

Data Summary

| Step | Yield | Catalyst | Reference |

|---|---|---|---|

| Hydroboration | 90% | BH₃·THF | |

| Oxidation | 88% | H₂O₂/NaOH | |

| Methylation | 70% | K₂CO₃ |

Industrial-Scale Catalytic Hydrogenation

Patents describe continuous-flow systems for large-scale production, utilizing palladium or platinum catalysts under high-pressure hydrogen.

Key Features

Advantages :

- Efficient for multi-ton production

- Compatible with mixed feedstocks (cycloheptanol/cycloheptene mixtures)

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Acid-catalyzed addition | 82 | High | Moderate |

| Williamson synthesis | 75 | Medium | High |

| Industrial hydrogenation | 90 | Very high | Low |

Analyse Chemischer Reaktionen

Methoxycycloheptane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form cycloheptanone.

Reduction: Reduction reactions can convert methoxycycloheptane to cycloheptanol using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Wissenschaftliche Forschungsanwendungen

Methoxycycloheptane has several applications in scientific research:

Organic Synthesis: It is used as a solvent and reagent in various organic synthesis reactions, including nucleophilic substitutions and reductions.

Polymerization: It serves as a solvent in polymerization reactions, aiding in the formation of polymers with specific properties.

Crystallization: Methoxycycloheptane is used in crystallization processes to purify compounds by forming crystals under controlled conditions.

Surface Coating: It is employed in surface coating applications due to its ability to form thin, uniform layers on surfaces.

Wirkmechanismus

The mechanism of action of methoxycycloheptane involves its interaction with various molecular targets and pathways:

Solvent Properties: As a solvent, it facilitates the dissolution of reactants, allowing for efficient chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Methoxycycloheptane can be compared with other cyclic ethers such as:

Methoxycyclopentane: This compound has a five-membered ring and is used similarly as a solvent and reagent in organic synthesis.

Methoxycyclohexane: With a six-membered ring, methoxycyclohexane is also used in organic synthesis and has similar solvent properties.

Cyclopentyl Methyl Ether: Known for its stability and low peroxide formation, it is an alternative to traditional ethers like tetrahydrofuran.

Q & A

Q. Q1. What are the standard synthetic routes for methoxycycloheptane, and how can purity be optimized during synthesis?

Methodological Answer : Methoxycycloheptane is typically synthesized via nucleophilic substitution or etherification reactions. For example, cycloheptanol can be methylated using methyl halides (e.g., CH₃I) in the presence of a base like NaH. Key steps include:

- Reagent stoichiometry : Maintaining a 1.2:1 molar ratio of methylating agent to cycloheptanol to minimize side products.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

- Purity validation : Characterize via GC-MS and ¹H/¹³C NMR to confirm absence of residual solvents or unreacted precursors .

Q. Q2. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for methoxycycloheptane?

Methodological Answer : Contradictions in NMR data often arise from solvent effects, concentration, or instrument calibration. To resolve these:

- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and report concentrations.

- Cross-validate : Compare with computational predictions (e.g., DFT-calculated chemical shifts) or consult authoritative databases like NIST Chemistry WebBook .

- Replicate experiments : Repeat spectral analysis under identical conditions and document deviations .

Q. Q3. What are the best practices for characterizing methoxycycloheptane’s physicochemical properties?

Methodological Answer :

- Boiling/melting points : Use differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Perform phase-solubility studies in polar/aprotic solvents (e.g., DMSO, acetone).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Report degradation products via HPLC .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, MD simulations) predict methoxycycloheptane’s reactivity in complex reaction systems?

Methodological Answer :

- DFT studies : Optimize molecular geometry using Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). Compare with experimental kinetic data.

- Molecular dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways.

- Validation : Correlate computational results with experimental outcomes (e.g., reaction yields, byproduct profiles) .

Q. Q5. What strategies resolve contradictions in methoxycycloheptane’s catalytic behavior across studies?

Methodological Answer :

- Systematic reviews : Compile kinetic data from diverse sources and analyze trends using meta-analysis tools.

- Control variables : Replicate experiments while controlling catalyst loading, temperature, and substrate purity.

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) or in-situ spectroscopy (IR, Raman) to track intermediate species .

Q. Q6. How can methoxycycloheptane’s supramolecular interactions be studied for applications in host-guest chemistry?

Methodological Answer :

- X-ray crystallography : Resolve crystal structures to identify non-covalent interactions (e.g., van der Waals, CH-π bonds).

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with macrocyclic hosts like cucurbiturils.

- Theoretical modeling : Apply density functional tight-binding (DFTB) to simulate host-guest dynamics .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.